molecular formula C11H15Cl3N2O3 B561844 D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride CAS No. 57704-36-6

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

Cat. No. B561844
CAS RN: 57704-36-6
M. Wt: 329.602
InChI Key: AUVANTYWDCEWMP-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride, also known as DAPD, is a synthetic compound that has been used in scientific research for its potential as an antiviral agent. DAPD belongs to a class of compounds known as nucleoside analogs, which are structurally similar to the building blocks of DNA and RNA.

Scientific Research Applications

  • Synthesis and Application in Antibiotic Research : This compound has been used in synthesizing photochemically activatable analogs of chloramphenicol, aiding in understanding the antibiotic's mode of action in protein biosynthesis (Seela & Cramer, 1976).

  • Medical and Veterinary Uses : It has been utilized in medicine and veterinary for about 50 years, particularly in the synthesis of drugs like Levomycetin (Zaitsev, Sharipova, & Zhuravleva, 1998).

  • Role in Antibiotic Synthesis : The compound plays a role in the synthesis of antibiotics, as demonstrated in studies focusing on chloramphenicol (Suami & Umezawa, 1957).

  • Metabolite Identification in Streptomyces venezuelae : It has been identified as a metabolite in Streptomyces venezuelae during antibiotic synthesis (Stratton & Rebstock, 1963).

  • Chemical Resolution and Synthesis Studies : Studies have focused on the chemical resolution of this compound and its analogs, as well as their synthesis processes, which are crucial for pharmaceutical applications (Shiraiwa et al., 2003).

  • Research in Developing New Antibacterial Agents : Efforts have been made to synthesize new analogs of this compound to explore their potential antibacterial activity (Portelli, Dentilli, & Berton, 1982).

  • Investigation in Enzyme Inhibition for Disease Treatment : It has been involved in studies for enzyme inhibition, specifically targeting glucocerebroside synthetase for potential therapeutic applications (Inokuchi & Radin, 1987).

  • Application in Molecularly Imprinted Polymers : There is research on using this compound in the preparation and study of molecularly imprinted polymers, with potential applications in adsorbents or chromatographic stationary phases (Zhu Quanhong, 2007).

  • Exploration in Anticancer Research : The compound's derivatives have been examined for their potential in antibacterial and anticancer therapies, addressing historical problems and finding current solutions (Dinos et al., 2016).

  • Food Safety Testing : It has been used in developing tests for simultaneous detection of certain antibiotics in food samples, showing its relevance in public health and safety (Guo et al., 2015).

properties

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3.ClH/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6;/h1-4,8-10,16-17H,5,14H2,(H,15,18);1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVANTYWDCEWMP-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675597
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-threo-1-(4-Aminophenyl)-2-dichloroacetylamino-1,3-propanediol Hydrochloride

CAS RN

57704-36-6
Record name N-[(1R,2R)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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